Hydroxyalkyl Chain Length Determines Molecular Weight and Lipophilicity: Target Compound vs. WAY-311747
The target compound (C₁₇H₂₃N₃O₂, MW 301.4 g/mol, XLogP3 = 2.0) carries a three-carbon 1-hydroxypropyl chain, conferring a higher molecular weight and greater lipophilicity than the closest commercially available analog WAY-311747 (C₁₆H₂₁N₃O₂, MW 287.36 g/mol, XLogP3 estimated at approx. 1.5) [1][2]. The difference of one methylene unit (+14.04 g/mol; ΔXLogP3 ≈ +0.5 log units) translates into measurably distinct physicochemical properties influencing membrane permeability and receptor-binding pocket occupancy within the ORL1 pharmacophore model [3].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 301.4 g/mol; XLogP3 = 2.0; H-Bond Donors = 1; H-Bond Acceptors = 3; Rotatable Bonds = 4 |
| Comparator Or Baseline | WAY-311747 (CAS 381671-40-5): MW = 287.36 g/mol; XLogP3 ≈ 1.5 (estimated); C₁₆H₂₁N₃O₂ |
| Quantified Difference | ΔMW = +14.04 g/mol (+4.9%); ΔXLogP3 ≈ +0.5 log units; +1 rotatable bond |
| Conditions | PubChem computed properties (XLogP3 algorithm); molecular formula validated by InChIKey |
Why This Matters
A molecular weight difference of 14 Da and a 0.5 log-unit shift in XLogP3 directly impact passive membrane permeability and off-target binding; selection of the analog rather than the target compound invalidates quantitative SAR models for ORL1 agonist lead optimization.
- [1] PubChem Compound Summary for CID 16451130, 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one. National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/16451130 (accessed 2026-04-28). View Source
- [2] PubChem / Chemsrc Entry for WAY-311747 (CAS 381671-40-5), 2-[2-(1-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(1-piperidinyl)ethanone. https://m.chemsrc.com/cas/381671-40-5_1725438.html (accessed 2026-04-28). View Source
- [3] Ito, F.; Noguchi, H.; Kondo, H. (Pfizer Inc.). 2-Substituted-1-piperidyl benzimidazole compounds as ORL1-receptor agonists. U.S. Patent 6,172,067, January 9, 2001. View Source
